molecular formula C15H24O2 B1588176 Geranyl tiglate CAS No. 7785-33-3

Geranyl tiglate

Cat. No. B1588176
CAS RN: 7785-33-3
M. Wt: 236.35 g/mol
InChI Key: OGHBUHJLMHQMHS-KRDNBFTESA-N
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Description

Geranyl tiglate, also known as Geranyl 2-methylcrotonate, is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.3499 . It is a colorless oily liquid with a geranium, fruit-like odor . It is insoluble in water .


Synthesis Analysis

Geranyl tiglate can be synthesized from commercial tiglic acid and the conversion of angelic acid to angeloyl chloride . The preparation of angelic acid from commercial tiglic acid and the conversion of angelic acid to angeloyl chloride utilized methods from the literature . The conversion of tiglic acid to tigloyl chloride was made using standard protocols .


Molecular Structure Analysis

The IUPAC Standard InChI for Geranyl tiglate is InChI=1S/C15H24O2/c1-6-14 (5)15 (16)17-11-10-13 (4)9-7-8-12 (2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+ . The IUPAC Standard InChIKey is OGHBUHJLMHQMHS-KRDNBFTESA-N .


Physical And Chemical Properties Analysis

Geranyl tiglate has a boiling point of 149-151 °C/7 mmHg . It has a density of 0.923 g/mL at 25 °C . The refractive index is 1.480-1.484 .

Scientific Research Applications

1. Biotechnological Production of Monoterpenes

  • Research has explored the engineering of Escherichia coli for the production of geraniol, a valuable monoterpene, from renewable feedstocks. The study developed a high-yield production strategy in microbial cell factories, which could be relevant for the production of geranyl tiglate (Wang et al., 2021).

2. Geranylation in RNA Modification

  • Geranylation of RNA in bacteria like E. coli has been discovered, where geranyl groups are conjugated to RNA nucleotides, affecting translation and codon bias. This represents a significant area of research in understanding RNA modifications and their biological implications (Dumelin et al., 2012).

3. Development of Flavor Compounds

  • The microbial production of geranyl acetate, used in the fragrance and cosmetic industries, has been explored in studies like the engineering of Saccharomyces cerevisiae. This research is significant in creating economically feasible methods for producing flavor compounds (Wu et al., 2018).

4. Influence on Plant Growth and Stress Tolerance

  • Studies have investigated the role of nanoparticles like titanium dioxide in enhancing plant growth and modulating the essential oil profile, including the impact on components like geranyl acetate. Such research offers insights into improving agricultural productivity and stress resilience in plants (Gohari et al., 2020).

5. Enzymatic Esterification for Flavor Production

  • The use of enzymes like lipase for the production of esters, such as geranyl propionate, in solvent-free systems has been explored. This method offers an eco-friendlier alternative for producing flavor esters compared to chemical synthesis (Ferraz et al., 2015).

6. Geranyl Ester Biosynthesis

  • Research on glucuronoyl esterases using benzyl glucuronic acid ester has implications for understanding the biosynthesis of geranyl esters and their applications (Sunner et al., 2015).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBUHJLMHQMHS-KRDNBFTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047413, DTXSID8069511
Record name Geranyl tiglate
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very pale yellow liquid; Floral aroma
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.920-0.930 (20°)
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl tiglate

CAS RN

7785-33-3, 61827-81-4, 8000-46-2
Record name Geranyl tiglate
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Record name Geranyl tiglate
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name 2-Butenoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (2E)-
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Record name Oils, geranium
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Record name Geranyl tiglate
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester
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Record name (E)-3,7-dimethyl-2,6-octadienyl 2-methylcrotonate
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Record name Oils, geranium
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Record name Geranium Oil Bourbon
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Record name GERANYL TIGLATE
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Record name Geranyl tiglate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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